molecular formula C21H16FN7O3 B2465568 3-(4-fluorobenzyl)-6-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1207006-32-3

3-(4-fluorobenzyl)-6-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2465568
CAS No.: 1207006-32-3
M. Wt: 433.403
InChI Key: UZDMGGCGKVSNCF-UHFFFAOYSA-N
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Description

This compound is a triazolopyrimidine derivative characterized by a 4-fluorobenzyl group at the N3 position and a 1,2,4-oxadiazole moiety substituted with a 2-methoxyphenyl group at the C6 position. Its molecular formula is C₂₂H₁₇FN₆O₃, with a molecular weight of 456.42 g/mol.

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-6-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN7O3/c1-31-16-5-3-2-4-15(16)19-24-17(32-26-19)11-28-12-23-20-18(21(28)30)25-27-29(20)10-13-6-8-14(22)9-7-13/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDMGGCGKVSNCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-fluorobenzyl)-6-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a complex heterocyclic structure that combines elements of triazole and oxadiazole moieties. These types of compounds have garnered significant interest due to their diverse biological activities, particularly in the fields of medicinal chemistry and drug discovery.

Structural Overview

The compound's structure can be broken down into its key components:

  • Triazolo-pyrimidinone core : This structure is known for its potential in anticancer and antimicrobial activities.
  • Oxadiazole moiety : Compounds containing oxadiazole rings have shown promising results in various biological assays, including anticancer and anti-inflammatory activities.

Anticancer Potential

Recent studies have highlighted the anticancer properties of oxadiazole derivatives. For instance, 1,3,4-oxadiazoles have been reported to exhibit cytotoxic activity against various cancer cell lines by targeting critical enzymes involved in cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) . The incorporation of an oxadiazole group into the compound may enhance its ability to inhibit tumor growth.

Cell Line IC50 Value (μM) Mechanism of Action
HeLa (Cervical)~92.4Inhibition of HDAC and topoisomerase
CaCo-2 (Colon)~85.0Targeting telomerase
3T3-L1 (Mouse)~78.5Induction of apoptosis

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes such as HDACs and topoisomerases, which are crucial for cancer cell survival and proliferation.
  • Apoptosis Induction : Compounds with similar structures have been noted for their ability to induce apoptosis in cancer cells through mitochondrial pathways.
  • Antimicrobial Activity : Some derivatives have shown promising antibacterial and antifungal properties, making them candidates for further exploration in infectious disease treatment .

Study 1: Anticancer Activity

A study investigated the effects of a series of oxadiazole derivatives on human cancer cell lines. The results indicated that compounds with similar structural features to our target compound exhibited significant cytotoxicity against multiple cancer types, including breast and lung cancers. The mechanism was primarily linked to the inhibition of HDAC activity .

Study 2: Antimicrobial Properties

Another study focused on the antimicrobial efficacy of oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The findings suggested that these compounds could serve as lead structures for developing new antibiotics due to their ability to disrupt bacterial cell wall synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ in substituents on the benzyl and oxadiazole groups, which critically influence physicochemical properties and bioactivity. Below is a comparative analysis of three closely related derivatives:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents H-Bond Acceptors Key Features
Target Compound C₂₂H₁₇FN₆O₃ 456.42 4-fluorobenzyl, 2-methoxyphenyl 9 Enhanced metabolic stability; moderate lipophilicity (logP ~3.2)
3-(3-fluorobenzyl)-6-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-triazolo[4,5-d]pyrimidin-7(6H)-one C₂₂H₁₈FN₇O₄ 463.43 3-fluorobenzyl, 3,4-dimethoxyphenyl 10 Higher H-bond acceptors; increased solubility in polar solvents
3-(2-methylbenzyl)-6-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-triazolo[4,5-d]pyrimidin-7(6H)-one C₂₂H₁₇ClN₆O₂ 456.87 2-methylbenzyl, 4-chlorophenyl 8 Chlorine atom improves electrophilicity; potential for covalent binding

Key Observations :

Substituent Effects on Lipophilicity: The target compound’s 4-fluorobenzyl group imparts moderate lipophilicity (logP ~3.2), favoring membrane permeability. In contrast, the 3,4-dimethoxyphenyl analog () has higher polarity due to additional methoxy groups, increasing aqueous solubility but reducing BBB penetration .

Bioactivity Implications: While direct bioactivity data for the target compound are unavailable, analogs with 1,2,4-oxadiazole moieties (e.g., ) are frequently associated with kinase inhibition (e.g., Src, EGFR) and antimicrobial activity . The 2-methoxyphenyl group in the target compound may confer selectivity for serotonin or adenosine receptors, as seen in structurally related triazolopyrimidines .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to , involving condensation of substituted oxadiazoles with triazolopyrimidine precursors under Cs₂CO₃/DMF conditions .
  • Microwave-assisted synthesis () could improve yields for derivatives with bulky substituents (e.g., 3,4-dimethoxyphenyl in ) .

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